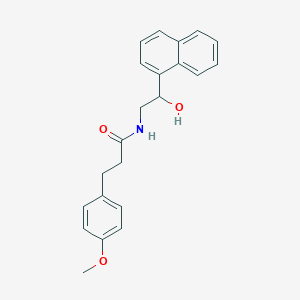
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism of each reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
- A study by Tumosienė et al. (2020) found that certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties, exhibited significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. These compounds also showed anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory and Analgesic Agents
- A research by Berk et al. (2009) synthesized derivatives of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, showing potent non-ulcerogenic anti-inflammatory and analgesic properties. These derivatives, including the specified compound, were effective without inducing gastric lesions (Berk et al., 2009).
Interaction with Bovine Serum Albumin (BSA)
- Ghosh et al. (2016) explored the interaction of certain phenol derivatives, including 2-methoxy-4-((naphthalene-1-ylimino)methyl)phenol, with Bovine Serum Albumin. The study provided insights into binding constants and modes of quenching, which are valuable for understanding protein-drug interactions (Ghosh et al., 2016).
Antibacterial and Modulatory Activity
- Figueredo et al. (2020) conducted a study on the pharmacological properties of certain derivatives, including 2-(2-Hydroxy-ethylamine)-3-(2-methyl-propenyl)-[1,4]naphthoquinone. The research focused on in vitro antibacterial and modulatory activities, showing potential as therapeutic alternatives against bacterial resistance (Figueredo et al., 2020).
Synthesis and Characterization
- Studies by Tsunoda et al. (1991) and Kang et al. (2012) contributed to the field by synthesizing derivatives and exploring their chemical properties. These studies enhance the understanding of the compound’s chemical behavior and potential applications in various fields (Tsunoda et al., 1991), (Kang et al., 2012).
Anticancer Drug Potential
- Nishizaki et al. (2014) synthesized a naftopidil analogue that induced cell death in a variety of human cancer cell lines, showing promise as an anticancer drug. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Nishizaki et al., 2014).
Environmental Degradation
- Patel et al. (2019) investigated the degradation of naproxen, a related compound, using advanced oxidation processes. This research is crucial for understanding the environmental impact and removal techniques for such compounds (Patel et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s also important to handle all chemicals safely and responsibly. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRCPFDMPAMEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

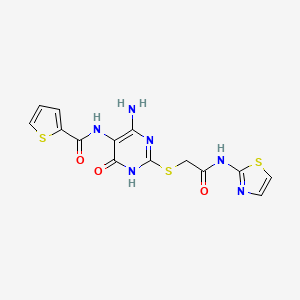
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)
![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)
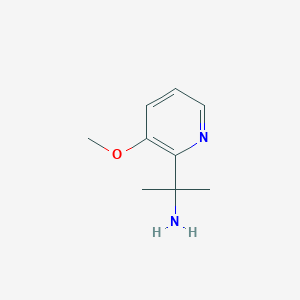
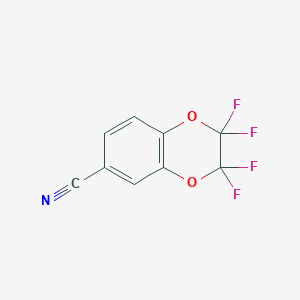
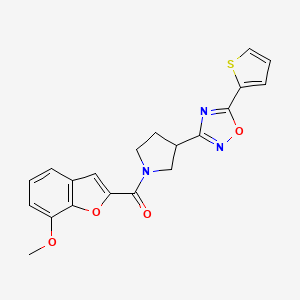
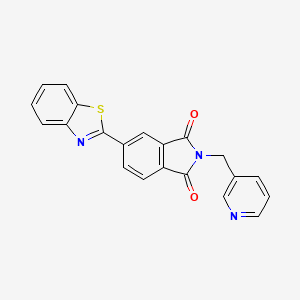
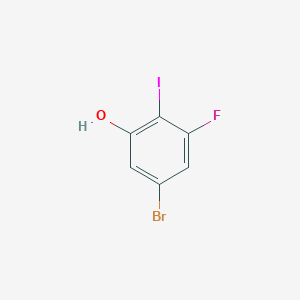
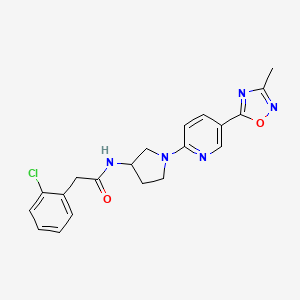
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
methanone](/img/structure/B2432766.png)
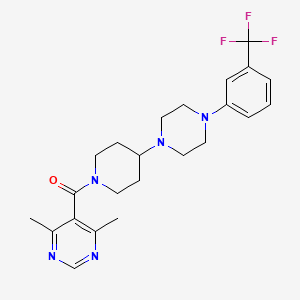
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)